methyl 2-amino-1-(2-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
Methyl 2-amino-1-(2-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrroloquinoxaline core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-1-(2-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally benign organoboron reagents and efficient catalysts is crucial in industrial settings to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-1-(2-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce amine-substituted products.
Scientific Research Applications
Methyl 2-amino-1-(2-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-amino-1-(2-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity and affecting downstream signaling pathways . This inhibition can lead to various biological effects, such as cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities.
Quinoxaline derivatives: These compounds have a quinoxaline core and are known for their diverse pharmacological properties.
Uniqueness
Methyl 2-amino-1-(2-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrroloquinoxaline core with chloro and fluoro substituents makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
Methyl 2-amino-1-(2-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.
1. Synthesis and Structural Characteristics
The synthesis of pyrroloquinoxaline derivatives, including this compound, typically involves multi-step reactions that incorporate various substituents to enhance biological activity. The compound's structure can be summarized as follows:
- Molecular Formula : C₁₄H₁₃ClF N₄O₂
- Molecular Weight : 308.74 g/mol
- CAS Number : [specific CAS number not provided in the search results]
2.1 Anticancer Activity
Research indicates that pyrroloquinoxaline derivatives exhibit notable anticancer properties. For instance, the compound has shown potent cytotoxicity against various leukemia cell lines:
- MV4-11 : IC₅₀ = 1.7 µM
- MOLM14 : IC₅₀ > 2 µM
- Jurkat : IC₅₀ = 3.0 µM
These findings suggest that this compound could be a promising candidate for further development as an anticancer agent .
Cell Line | IC₅₀ (µM) |
---|---|
MV4-11 | 1.7 |
MOLM14 | >2 |
Jurkat | 3.0 |
2.2 Antioxidant Properties
Pyrroloquinoxaline derivatives have also been evaluated for their antioxidant activity. A study demonstrated that these compounds can act as effective radical scavengers, particularly against hydroxyl radicals (HO˙). The compound's radical scavenging ability was comparable to established antioxidants like Trolox and gallic acid .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its activity may involve:
- Inhibition of key signaling pathways associated with cancer cell proliferation.
- Induction of apoptosis in malignant cells.
4. Case Studies and Research Findings
Several studies have highlighted the compound's potential:
- Anti-Leukemic Activity : In vitro studies have shown significant cytotoxic effects against leukemia cell lines with low IC₅₀ values, indicating high potency .
- Antioxidant Activity Assessment : The DPPH assay results indicated strong radical scavenging capabilities of pyrroloquinoxalines, suggesting their utility in oxidative stress-related conditions .
5. Conclusion and Future Directions
The biological activity of this compound presents a promising avenue for drug development, particularly in oncology and oxidative stress management. Future research should focus on:
- In vivo studies to validate the efficacy and safety of this compound.
- Exploration of its mechanism of action at the molecular level.
Continued investigation into its structure-activity relationship (SAR) will be crucial for optimizing its therapeutic potential.
Properties
Molecular Formula |
C18H12ClFN4O2 |
---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
methyl 2-amino-1-(2-chloro-4-fluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C18H12ClFN4O2/c1-26-18(25)14-15-17(23-12-5-3-2-4-11(12)22-15)24(16(14)21)13-7-6-9(20)8-10(13)19/h2-8H,21H2,1H3 |
InChI Key |
NPQOKLWYWQXOAA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=C(C=C(C=C4)F)Cl)N |
Origin of Product |
United States |
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